molecular formula C13H16LiNO4 B4928227 lithium;3-[(4-propoxybenzoyl)amino]propanoate

lithium;3-[(4-propoxybenzoyl)amino]propanoate

Cat. No.: B4928227
M. Wt: 257.2 g/mol
InChI Key: PHQRQWJZORRDFC-UHFFFAOYSA-M
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Description

Lithium;3-[(4-propoxybenzoyl)amino]propanoate is an organic compound that features a lithium cation and a propoxybenzoyl group attached to an amino propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;3-[(4-propoxybenzoyl)amino]propanoate typically involves the following steps:

    Formation of the Propoxybenzoyl Intermediate: This step involves the reaction of 4-propoxybenzoic acid with a suitable reagent, such as thionyl chloride, to form 4-propoxybenzoyl chloride.

    Amidation Reaction: The 4-propoxybenzoyl chloride is then reacted with 3-aminopropanoic acid in the presence of a base, such as triethylamine, to form 3-[(4-propoxybenzoyl)amino]propanoic acid.

    Lithiation: Finally, the 3-[(4-propoxybenzoyl)amino]propanoic acid is treated with a lithium source, such as lithium hydroxide, to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Lithium;3-[(4-propoxybenzoyl)amino]propanoate can undergo various types of chemical reactions, including:

    Oxidation: The propoxybenzoyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-propoxybenzoic acid or 4-propoxybenzaldehyde.

    Reduction: Formation of 4-propoxybenzyl alcohol or 3-aminopropanol.

    Substitution: Formation of various substituted benzoyl derivatives.

Scientific Research Applications

Lithium;3-[(4-propoxybenzoyl)amino]propanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool for probing biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of lithium;3-[(4-propoxybenzoyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: It may inhibit enzymes involved in key biochemical pathways, such as glycogen synthase kinase 3.

    Modulation of Receptors: It may modulate neurotransmitter receptors, affecting neuronal signaling and function.

    Alteration of Ion Channels: It may influence ion channels, altering cellular excitability and signaling.

Comparison with Similar Compounds

Similar Compounds

  • Lithium;3-[(4-isopropoxybenzoyl)amino]propanoate
  • Lithium;3-[(4-butoxybenzoyl)amino]propanoate
  • Lithium;3-[(4-ethoxybenzoyl)amino]propanoate

Uniqueness

Lithium;3-[(4-propoxybenzoyl)amino]propanoate is unique due to its specific propoxybenzoyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

lithium;3-[(4-propoxybenzoyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4.Li/c1-2-9-18-11-5-3-10(4-6-11)13(17)14-8-7-12(15)16;/h3-6H,2,7-9H2,1H3,(H,14,17)(H,15,16);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQRQWJZORRDFC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCCOC1=CC=C(C=C1)C(=O)NCCC(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16LiNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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